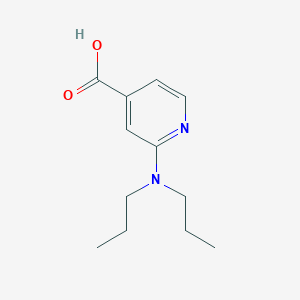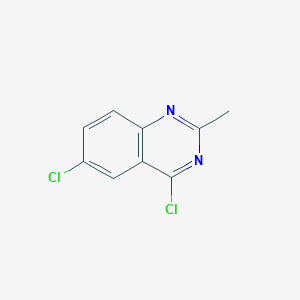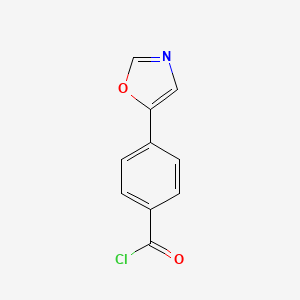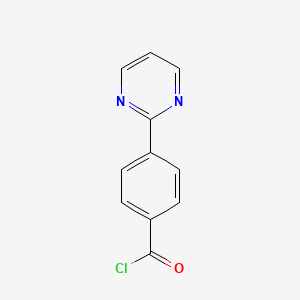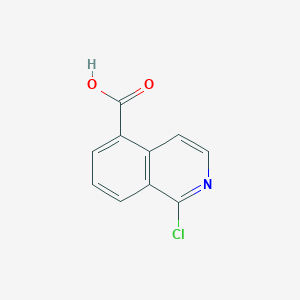
1-Chloroisoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroisoquinoline-5-carboxylic acid is a chlorinated isoquinoline derivative with a carboxylic acid functional group at the fifth position. This compound is of interest due to its potential as a building block in the synthesis of various pharmacologically active molecules. The presence of the chlorine atom and the carboxylic acid moiety allows for further functionalization and the formation of diverse chemical structures.
Synthesis Analysis
The synthesis of chlorinated isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 1-chloro-3-carboxy-4-methylisoquinoline and related compounds has been described, which involves the formation of dialkylaminoalkylic amides . Another method for synthesizing chlorinated quinoline carboxylic acids involves the Sandmeyer reaction, where an amino group is replaced by chlorine or bromine . Although these methods do not directly describe the synthesis of 1-chloroisoquinoline-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of chlorinated isoquinoline derivatives can be complex, as seen in the crystal structure of a complex formed between triphenyltin chloride and isoquinoline-1-carboxylic acid . The structure exhibits a trigonal bipyramidal geometry around the tin atom, indicating the potential for diverse molecular geometries in chlorinated isoquinoline compounds. While this does not directly pertain to 1-chloroisoquinoline-5-carboxylic acid, it suggests that the molecular structure of chlorinated isoquinolines can significantly vary depending on the substituents and the nature of the complex formed.
Chemical Reactions Analysis
Chlorinated isoquinoline carboxylic acids can undergo various chemical reactions due to their reactive sites. For example, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to form pyridylamides . This indicates that the chloro and carboxylic acid groups in such compounds are reactive and can be used to synthesize a wide range of derivatives. The chemical reactivity of 1-chloroisoquinoline-5-carboxylic acid would likely follow similar patterns, allowing for the formation of amide bonds and other derivatives through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated isoquinoline carboxylic acids are influenced by their functional groups. The presence of a chlorine atom can affect the electron distribution within the molecule, potentially altering its reactivity, while the carboxylic acid group can engage in hydrogen bonding and ionization, impacting solubility and acidity. Although specific data on 1-chloroisoquinoline-5-carboxylic acid is not provided, related compounds exhibit solubility in polar solvents and can form salts and esters due to the acidic nature of the carboxylic acid group .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Alkylation of Isoquinoline Heterocycle : Phthalide-3-carboxylic acid has been decarboxylated in the presence of isoquinoline and 1-chloroisoquinoline, leading to compounds from alkylation of the isoquinoline heterocycle (Donati, Hung, & Prager, 1990).
Synthesis of Novel Acyl Transfer Catalysts : A novel acyl transfer catalyst containing isoquinoline was synthesized using 1-chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline (Chen Pei-ran, 2008).
Medicinal Chemistry and Drug Development
Antitubercular Activity : Novel compounds synthesized using 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid, related to 1-chloroisoquinoline-5-carboxylic acid, showed promising antitubercular activity with lower cytotoxicity profiles (Marvadi et al., 2020).
Gas Phase Reactions in Mass Spectrometry : Studies involving substituted isoquinolines, including 1-chloroisoquinoline derivatives, highlighted their potential as drug candidates for prolylhydroxylase inhibition (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Catalysis and Material Science
- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were synthesized, demonstrating the potential for creating nanomagnetic reusable catalysts for synthesizing various compounds (Ghorbani‐Choghamarani & Azadi, 2015).
Analytical Chemistry
- Colorimetric Reagent for Ruthenium : Derivatives of isoquinoline, such as 5-hydroxyquinoline-8-carboxylic acid, have been utilized as colorimetric reagents for the detection of metals like ruthenium (Breckenridge & Singer, 1947).
Safety And Hazards
The safety information for 1-Chloroisoquinoline-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-chloroisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGRZFORDXMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611280 |
Source


|
| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-5-carboxylic acid | |
CAS RN |
223671-71-4 |
Source


|
| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

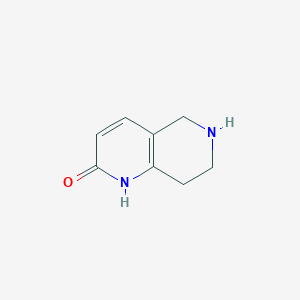
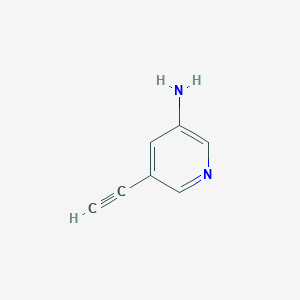
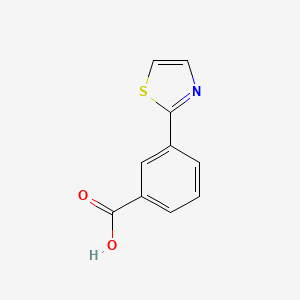

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)
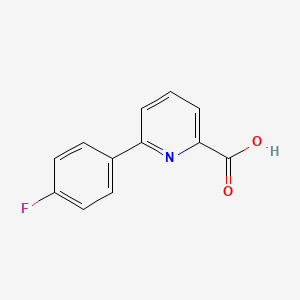
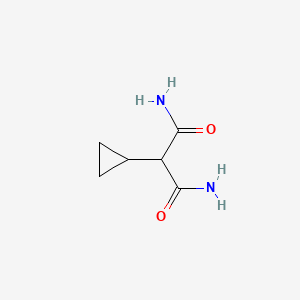
![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)
